Cas no 80213-01-0 (N-Benzoyl-4-hydroxypiperidine)

N-Benzoyl-4-hydroxypiperidine structure
N-Benzoyl-4-hydroxypiperidine structure
N-Benzoyl-4-hydroxypiperidine
80213-01-0
C12H15NO2
205.253003358841
707640
9877704

N-Benzoyl-4-hydroxypiperidine Properties

Names and Identifiers

    • Methanone,(4-hydroxy-1-piperidinyl)phenyl-
    • (4-hydroxy-piperidin-1-yl)-phenyl-methanone
    • (4-hydroxypiperidin-1-yl)-phenylmethanone
    • 1-benzoyl-4-hydroxypiperidine
    • 1-benzoyl-piperidin-4-ol
    • N-benzoyl 4-hydroxypiperidine
    • N-benzoyl-4-hydroxypiperidine
    • 1-Benzoylpiperidine-4-ol
    • Oprea1_124445
    • PHNPWISXEGFAHM-UHFFFAOYSA-N
    • 1-(phenylcarbonyl)-piperidin-4-ol
    • (4-hydroxypiperidin-1-yl)phenylmethanone
    • (4-hydroxy-1-piperidinyl)(phenyl)methanone
    • (4-Hydroxy-1-piperidinyl)phenylmethanone (ACI)
    • 4-Piperidinol, 1-benzoyl- (9CI)
    • 1-(Phenylcarbonyl)piperidin-4-ol
    • 1-Benzoyl-4-piperidinol
    • 4-Hydroxy-N-benzoylpiperidine
    • DTXSID10432191
    • D77951
    • SCHEMBL4003986
    • MFCD00100915
    • (4-hydroxypiperidin-1-yl)(phenyl)methanone
    • 80213-01-0
    • CS-17479
    • CS-WAA0238
    • AKOS008984996
    • SY318810
    • 1-BENZOYLPIPERIDIN-4-OL
    • +Expand
    • PHNPWISXEGFAHM-UHFFFAOYSA-N
    • 1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
    • O=C(N1CCC(O)CC1)C1C=CC=CC=1

Computed Properties

  • 205.11000
  • 1
  • 2
  • 1
  • 205.110278721g/mol
  • 15
  • 216
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.7
  • nothing
  • 0
  • 40.5

Experimental Properties

  • 1.22140
  • 40.54000

N-Benzoyl-4-hydroxypiperidine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G6UJ-100mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
100mg
$105.00 2024-04-21
A2B Chem LLC
AH54571-100mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
100mg
$123.00 2024-04-19
Aaron
AR00G72V-100mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 98%
100mg
$50.00
Chemenu
CM301152-500mg
(4-hydroxypiperidin-1-yl)(phenyl)methanone
80213-01-0 95%
500mg
$443
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-100mg
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
100mg
¥556.00 2024-07-28

N-Benzoyl-4-hydroxypiperidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Facile and practical hydrodehalogenations of organic halides enabled by calcium hydride and palladium chloride
Gui, Jingjing; et al, Organic Chemistry Frontiers, 2021, 8(17), 4685-4692

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ;  0 °C; 3 h, 0 °C
Reference
Radical Deuteration with D2O: Catalysis and Mechanistic Insights
Soulard, Valentin; et al, Journal of the American Chemical Society, 2018, 140(1), 155-158

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; rt
1.2 Reagents: Water ;  rt
Reference
Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis
Okita, Toshimasa; et al, Precision Chemistry, 2023, 1(2), 112-118

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol
Reference
Total synthesis of lepadine B: platform for discovery of new chemical tranformations
Barbe, Guillaume, 2009, , 71(2),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Highly Chemoselective Metal-Free Reduction of Tertiary Amides
Barbe, Guillaume; et al, Journal of the American Chemical Society, 2008, 130(1), 18-19

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs)
Linciano, Pasquale; et al, Bioorganic Chemistry, 2021, 106,

Synthetic Circuit 7

Reaction Conditions
Reference
Regio- and stereoselective hydroxylation of some nitrogen heterocyclic compounds by microorganisms
Zefirov, N. S.; et al, Indian Journal of Chemistry, 1993, (1), 54-7

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Water
Reference
Practical Syntheses of N-Substituted 3-Hydroxyazetidines and 4-Hydroxypiperidines by Hydroxylation with Sphingomonas sp. HXN-200
Chang, Dongliang; et al, Organic Letters, 2002, 4(11), 1859-1862

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Glucose ,  Sodium hydroxide Catalysts: Hydroxylase Solvents: Ethanol ,  Water ;  3 d, pH 4.85
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Reference
A new paradigm for biohydroxylation by Beauveria bassiana ATCC 7159
Holland, Herbert L.; et al, Tetrahedron, 1999, 55(24), 7441-7460

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, rt
Reference
Electrochemical Amidation: Benzoyl Hydrazine/Carbazate and Amine as Coupling Partners
Alam, Tipu; et al, Organic Letters, 2022, 24(36), 6619-6624

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Tris(trimethylsilyl)silane ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
Reference
Tris(trimethylsilyl) silane/O2-promoted and photo-accelerated conversion of alkyl iodides to alcohols
Li, Jianyu; et al, Youji Huaxue, 2020, 40(11), 3853-3857

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Toluene ;  12 h, reflux
Reference
Transamidation of N-benzyl-N-boc-amides under transition metal-free and base-free conditions
Ye, Danfeng; et al, Youji Huaxue, 2021, 41(4), 1658-1669

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Reference
Photoredox Polyfluoroarylation of Alkyl Halides via Halogen-Atom-Transfer
Niu, Ben; et al, Organic Letters, 2022, 24(3), 916-920

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, -10 °C → rt
Reference
Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides
Yu, Xiaolong; et al, Organic Letters, 2011, 13(8), 2138-2141

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Dichloromethane
2.1 Reagents: Sodium borohydride Solvents: Methanol
Reference
Total synthesis of lepadine B: platform for discovery of new chemical tranformations
Barbe, Guillaume, 2009, , 71(2),

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Highly Chemoselective Metal-Free Reduction of Tertiary Amides
Barbe, Guillaume; et al, Journal of the American Chemical Society, 2008, 130(1), 18-19

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
Reference
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Synthetic Circuit 18

Reaction Conditions
1.1 2 d, pH 7.3, 30 °C; 2 d, 30 °C
Reference
Amide-transforming activity of Streptomyces: possible application to the formation of hydroxy amides and aminoalcohols
Yamada, Shinya; et al, Applied Microbiology and Biotechnology, 2013, 97(14), 6223-6230

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
Reference
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ruthenium trichloride Solvents: Benzene
2.1 Solvents: Dichloromethane
Reference
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
Reference
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
Reference
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium bisulfite
1.2 Reagents: Potassium cyanide
2.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
3.1 Solvents: Dichloromethane
Reference
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

N-Benzoyl-4-hydroxypiperidine Raw materials

N-Benzoyl-4-hydroxypiperidine Preparation Products

N-Benzoyl-4-hydroxypiperidine Related Literature

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